Clean Cyclometalation Selectivity: [Ir(C₂H₄)₂Cl]₂ vs. [Ir(cyclooctene)₂Cl]₂
In a direct head-to-head comparison, [Ir(C₂H₄)₂Cl]₂ reacted with 6-phenyl-2,2′-bipyridine to afford the desired tridentate cyclometalated Ir(NNC) complex Ir(NNC)Et(C₂H₄)Cl (4) as a single, clean product. When alternative Ir(I) synthons Ir(dmso)₃Cl or [Ir(cyclooctene)₂Cl]₂ were employed under analogous conditions, only complicated mixtures of products were obtained [1].
| Evidence Dimension | Cyclometalation product selectivity |
|---|---|
| Target Compound Data | Single clean tridentate Ir(NNC)Et(C₂H₄)Cl complex |
| Comparator Or Baseline | [Ir(cyclooctene)₂Cl]₂ → complicated product mixture; Ir(dmso)₃Cl → complicated mixture |
| Quantified Difference | Clean single species vs. multicomponent mixture (quantitative speciation not reported) |
| Conditions | Cyclometalation of 6‑phenyl‑2,2′‑bipyridine ligand in organic solvent under thermal conditions |
Why This Matters
A clean single‑product outcome eliminates extensive chromatographic or crystallisation purification, directly reducing time, solvent consumption, and yield loss in organometallic synthesis workflows.
- [1] Young, K. J. H.; Yousufuddin, M.; Ess, D. H.; Periana, R. A. Organometallics 2009, 28, 3395–3406. View Source
